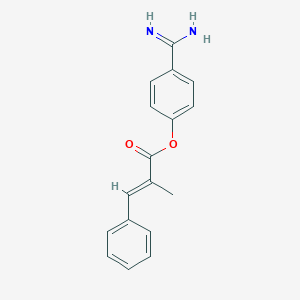
4-Amidinophenyl 2-methylcinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amidinophenyl 2-methylcinnamate, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have indicated that 4-Amidinophenyl 2-methylcinnamate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. This makes it a candidate for further development as a therapeutic agent in treating bacterial infections.
Antiviral Properties
Research has shown that this compound may inhibit viral replication, particularly in the context of RNA viruses. In vitro studies suggest that it interferes with viral entry or replication mechanisms, indicating potential use in antiviral drug development.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in cellular models. This suggests potential applications in treating inflammatory diseases such as arthritis or asthma.
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on proteases and kinases, which are critical in cancer biology and other metabolic disorders.
Cellular Mechanism Studies
Studies utilizing this compound have contributed to understanding cellular signaling pathways, particularly those involving AMPK (AMP-activated protein kinase). This pathway is crucial for energy regulation and metabolic homeostasis, making the compound relevant for research into obesity and diabetes.
Polymer Chemistry
The unique chemical structure of this compound allows it to act as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced materials applications.
Nanotechnology
In nanotechnology, this compound can be utilized to functionalize nanoparticles for targeted drug delivery systems. Its ability to interact with biological molecules enhances the efficacy of nanoparticle-based therapies.
Comprehensive Data Table
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Effective against various bacterial strains |
| Antiviral properties | Inhibits viral replication in vitro | |
| Anti-inflammatory effects | Reduces inflammation markers | |
| Biochemical Research | Enzyme inhibition studies | Inhibits proteases and kinases |
| Cellular mechanism studies | Impacts AMPK signaling pathway | |
| Material Science | Polymer chemistry | Enhances mechanical properties of polymers |
| Nanotechnology | Functionalizes nanoparticles for drug delivery |
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of this compound against resistant bacterial strains, demonstrating a significant reduction in bacterial viability compared to control groups.
- Inflammation Model : Research conducted on murine models of inflammation showed that administration of the compound led to a marked decrease in pro-inflammatory cytokines, suggesting its potential therapeutic role in inflammatory diseases.
- Polymer Development : A recent investigation into the use of this compound as a polymer additive reported improvements in thermal stability and mechanical strength of poly(methyl methacrylate) composites, indicating its utility in material science applications.
Eigenschaften
CAS-Nummer |
103499-68-9 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
(4-carbamimidoylphenyl) (E)-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H16N2O2/c1-12(11-13-5-3-2-4-6-13)17(20)21-15-9-7-14(8-10-15)16(18)19/h2-11H,1H3,(H3,18,19)/b12-11+ |
InChI-Schlüssel |
PSSASEIFCXYKEU-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=N)N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)OC2=CC=C(C=C2)C(=N)N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=N)N |
Synonyme |
4-amidinophenyl 2-methylcinnamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















